2-Hydroxyhexanedioic acid 2-Hydroxyhexanedioic acid 2-hydroxyadipic acid is an adipic acid derivative having a 2-hydroxy substituent. It is a 2-hydroxydicarboxylic acid and a dicarboxylic fatty acid. It is functionally related to an adipic acid. It is a conjugate acid of a 2-hydroxyadipate(2-).
2-Hydroxyadipic acid is a natural product found in Aloe africana and Caenorhabditis elegans with data available.
2-Hydroxyadipic acid is a hydroxy-dicarboxylic acid formed by the reduction of 2-ketoadipic acid. Deficiency of 2-ketoadipic dehydrogenase causes 2-ketoadipic acidemia (OMIM 245130), a condition characterized by accumulation and excretion of 2-hydroxyadipic acid (with 2-ketoadipic and 2-aminoadipic) probably without adverse phenotypic effects.(OMMBID - The Metabolic and Molecular Bases of Inherited Disease, CH.95). A method involving derivatization and combined gas chromatography--mass spectrometry has been recently developed to separate the enantiomers of 3-hydroxyadipic acid It has been shown that 3-hydroxyadipic acid excreted in urine consists of at least 95% of the L-enantiomer. This finding supports the hypothesis that dicarboxylic acids are degraded by ordinary beta-oxidation, and indicates that adipic acid may be converted into succinic acid. (A3342, A3342).
Brand Name: Vulcanchem
CAS No.: 18294-85-4
VCID: VC21074756
InChI: InChI=1S/C6H10O5/c7-4(6(10)11)2-1-3-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)
SMILES: C(CC(C(=O)O)O)CC(=O)O
Molecular Formula: C6H10O5
Molecular Weight: 162.14 g/mol

2-Hydroxyhexanedioic acid

CAS No.: 18294-85-4

Cat. No.: VC21074756

Molecular Formula: C6H10O5

Molecular Weight: 162.14 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxyhexanedioic acid - 18294-85-4

Specification

CAS No. 18294-85-4
Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
IUPAC Name 2-hydroxyhexanedioic acid
Standard InChI InChI=1S/C6H10O5/c7-4(6(10)11)2-1-3-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)
Standard InChI Key OTTXIFWBPRRYOG-UHFFFAOYSA-N
SMILES C(CC(C(=O)O)O)CC(=O)O
Canonical SMILES C(CC(C(=O)O)O)CC(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

2-Hydroxyhexanedioic acid is characterized by its molecular formula C6H10O5 and contains two carboxylic acid groups and one hydroxyl group . The compound has several identifiers that facilitate its recognition in scientific databases and literature:

PropertyValue
Molecular FormulaC6H10O5
CAS Number18294-85-4
Molecular Weight162.14 g/mol
IUPAC Name2-hydroxyhexanedioic acid
Traditional Nameα-hydroxyadipic acid
SMILES NotationOC(CCCC(O)=O)C(O)=O
InChIInChI=1S/C6H10O5/c7-4(6(10)11)2-1-3-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)
InChI KeyOTTXIFWBPRRYOG-UHFFFAOYSA-N

The compound belongs to the class of organic compounds known as medium-chain fatty acids and is specifically categorized as a hydroxy-dicarboxylic acid .

Physical Properties

2-Hydroxyhexanedioic acid typically exists as a solid at room temperature and requires specific storage conditions to maintain stability . The recommended storage conditions are:

  • Temperature: 20°C

  • Environment: Sealed in dry conditions

  • Form: Solid

Stereochemistry

2-Hydroxyhexanedioic acid contains a stereogenic center at the C-2 position, resulting in two stereoisomers :

  • (2S)-2-hydroxyhexanedioic acid (CAS: 77252-45-0)

  • (2R)-2-hydroxyhexanedioic acid (CAS: 77252-44-9)

The stereochemistry significantly influences the compound's biological activity and chemical behavior. Both stereoisomers have distinct CAS numbers and can exhibit different physical and biological properties .

Synthesis and Production Methods

Oxidation of 2-Hydroxycyclohexanone

A significant method for synthesizing 2-hydroxyadipic acid involves the oxidation of 2-hydroxycyclohexanone (2-HCO) with molecular oxygen. This aerobic oxidative C−C bond cleavage reaction was discovered to produce 2-hydroxyadipic acid using various catalysts, with phosphovanadotungstic acid (H4PVW11O40) providing the highest yield at approximately 39% .

The reaction pathway involves:

  • Oxidation of 2-hydroxycyclohexanone to 1,2-cyclohexanedione (CHDO)

  • Further oxidation and C-C bond cleavage to form 2-hydroxyadipic acid

Research has indicated that the oxidation of 1,2-cyclohexanedione, a potential intermediate in 2-HCO oxidation, produced similar yields of 2-hydroxyadipic acid even without a catalyst .

Reaction Parameters

The synthesis of 2-hydroxyadipic acid through 2-HCO oxidation is influenced by several parameters:

  • Catalyst amount: First-order relationship

  • Oxygen pressure: Almost zero-order relationship

  • Radical scavenger addition: No significant effect

These relationships are similar to those observed in related oxidation reactions, such as the oxidation of 2-methoxycyclohexanone to adipic acid with heteropolyacid catalysts .

Biological Significance

Metabolic Role

2-Hydroxyhexanedioic acid is formed in biological systems through the reduction of 2-ketoadipic acid. It plays a role in several metabolic pathways, particularly those involving the metabolism of lysine and tryptophan .

Association with Metabolic Disorders

A deficiency of 2-ketoadipic dehydrogenase causes 2-ketoadipic acidemia or 2-oxoadipic acidemia (OMIM: 245130), a genetic disorder characterized by the accumulation and excretion of 2-hydroxyadipic acid along with 2-ketoadipic and 2-aminoadipic acids .

When present in sufficiently high levels, 2-hydroxyhexanedioic acid can function as:

  • An acidogen: An acidic compound that induces acidosis, affecting multiple organ systems

  • A metabotoxin: An endogenously produced metabolite causing adverse health effects at chronically high levels

Clinical Manifestations

Chronically high levels of 2-hydroxyadipic acid are associated with at least three inborn errors of metabolism:

  • 2-oxoadipic acidemia

  • 2-aminoadipic aciduria

  • 2-oxoadipic aciduria

In infants with these disorders, symptoms include poor feeding, vomiting, loss of appetite, hypotonia (weak muscle tone), and lethargy. If untreated, these conditions can progress to more severe manifestations including heart and kidney abnormalities, liver damage, seizures, coma, and potentially death. Many affected children experience intellectual disability or delayed development .

Analytical Methods for Detection

Mass Spectrometry

Mass spectrometry is a powerful tool for the identification and quantification of 2-hydroxyhexanedioic acid in biological samples and synthetic mixtures. The compound exhibits characteristic fragmentation patterns in different mass spectrometry techniques:

MS-MS Fragments

m/zRelative Intensity (%)
161.04636100.00
117.0555733.80
143.0360430.50
71.0500129.90
99.0448718.70

LC-MS Fragments

m/zRelative Intensity (%)
143.03487100.00
161.0454797.70
117.0556647.40
99.0451436.20
71.0502027.90

These characteristic fragmentation patterns enable the accurate identification of 2-hydroxyhexanedioic acid in complex matrices .

Other Analytical Techniques

Additional methods for analyzing 2-hydroxyhexanedioic acid include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • High-Performance Liquid Chromatography (HPLC) for separation and quantification

  • Gas Chromatography (GC) for volatile derivatives

  • Infrared (IR) spectroscopy for functional group identification

Applications and Uses

Research Applications

2-Hydroxyhexanedioic acid is primarily used in various research contexts:

  • Laboratory chemical research and development

  • Metabolic studies and biomarker research

  • Organic synthesis reactions

  • Reference standards for analytical chemistry

Research Developments and Future Perspectives

Recent Research

Recent research has advanced our understanding of 2-hydroxyhexanedioic acid in several ways:

  • Novel synthesis methods: The discovery of the oxidation of 2-hydroxycyclohexanone to 2-hydroxyadipic acid represents a significant advancement in the production of this compound from both petroleum and biomass sources .

  • Catalytic studies: Investigation of various heteropolyacids as catalysts for the oxidation reaction has led to improved yields and mechanistic understanding .

  • Metabolic profiling: Enhanced analytical methods have improved the detection and quantification of 2-hydroxyhexanedioic acid in biological samples, contributing to better understanding of its role in metabolism and disease .

Future Research Directions

Future research on 2-hydroxyhexanedioic acid may focus on:

  • Developing more efficient and stereoselective synthetic routes

  • Exploring its potential as a building block for biodegradable polymers

  • Investigating its role in metabolic pathways with greater precision

  • Establishing therapeutic interventions for disorders associated with abnormal levels of this compound

  • Creating green chemistry applications using bio-based sources

Challenges and Opportunities

Current challenges in 2-hydroxyhexanedioic acid research include improving synthesis yields, developing more stereoselective approaches, and enhancing analytical detection methods in complex biological matrices. These challenges present opportunities for interdisciplinary research spanning organic chemistry, biochemistry, analytical chemistry, and materials science.

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